Tetrahydro-2-furyl acetate

Overview

Description

Tetrahydro-2-furyl acetate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Oxolan-2-yl acetate, also known as 2-Acetoxytetrahydrofuran, Tetrahydro-2-furyl acetate, or Tetrahydrofuran-2-yl acetate, is a chemical compound with a molecular weight of 130.14 g/mol . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Compounds with similar structures have been found to participate in various biochemical processes, suggesting that oxolan-2-yl acetate may also be involved in diverse biochemical pathways .

Result of Action

Based on its structural similarity to other compounds, it may have a range of potential effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It’s hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

It’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of oxolan-2-yl acetate is not well-defined. It’s speculated that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Future studies could investigate the enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .

Biological Activity

Tetrahydro-2-furyl acetate (THFAc) is an organic compound derived from tetrahydrofuran, notable for its applications in various industries, including cosmetics and food. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article provides a comprehensive overview of THFAc's biological properties, including its metabolism, toxicity, and potential health effects based on diverse research findings.

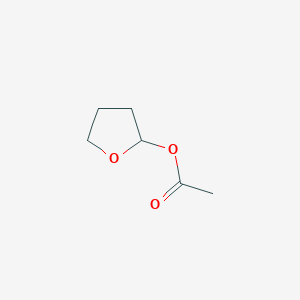

This compound is characterized by the presence of a tetrahydrofuran ring with an acetate group. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity in various environments, making it suitable for use as a solvent and in formulations requiring good miscibility with fats and waxes.

Metabolism and Pharmacokinetics

Research indicates that THFAc is rapidly absorbed when administered, with efficient metabolism primarily via hydrolysis to form tetrahydrofurfuryl alcohol (THFA) and acetic acid. The metabolic pathway involves the action of carboxylesterases or esterases, leading to the conjugation of THFA with glucuronic acid for excretion in urine .

Key Metabolic Findings:

- Absorption: Rapid absorption post-exposure.

- Metabolism: Hydrolysis followed by oxidation to carboxylic acids.

- Excretion: Primarily through urine after conjugation.

Acute Toxicity

The acute toxicity of THFAc has been assessed through various studies. The oral LD50 for THFA is reported to be approximately 1600 mg/kg in rats, indicating low acute toxicity compared to other solvents like ethanol . However, it is more toxic than many other solvents, showing significant variability based on species and sex.

Reproductive Toxicity

THFA derivatives have been linked to reproductive toxicity. In studies involving Sprague-Dawley rats, male reproductive toxicity was observed at concentrations as low as 150 ppm during inhalation exposure . This raises concerns regarding its use in consumer products that could lead to prolonged exposure.

Genotoxicity

Genotoxicity assessments indicate that THFAc does not exhibit mutagenic properties. In bacterial reverse mutation assays using strains of Salmonella typhimurium and Escherichia coli, no significant increases in revertant colonies were observed, suggesting a lack of mutagenic potential . Moreover, in vitro micronucleus tests did not show clastogenic effects at cytotoxic levels .

Case Studies and Research Findings

Several studies have investigated the biological effects of THFAc and its derivatives:

- Human Health Assessment : A tier II assessment evaluated the systemic long-term toxicity of THFA derivatives. It concluded that these compounds are efficiently metabolized without saturating metabolic pathways, which supports their low distribution in biological systems .

- Environmental Impact : Research on biodegradation indicates that THFA is readily biodegradable, with specific microbes like Ralstonia eutropha effectively degrading it at high concentrations . This suggests a lower environmental persistence compared to other organic solvents.

- Occupational Exposure : Studies have assessed inhalation exposure levels in industrial settings, finding that typical exposure levels are significantly lower than the Cramer Class III TTC value for local effects, indicating a low risk under normal usage conditions .

Summary of Biological Activity

| Property | Finding |

|---|---|

| Chemical Structure | C7H12O3 |

| Absorption | Rapid absorption post-exposure |

| Metabolism | Hydrolysis to THFA and acetic acid |

| Excretion | Primarily via urine as glucuronides |

| Acute Toxicity (LD50) | ~1600 mg/kg (rats) |

| Reproductive Toxicity | Observed at 150 ppm in inhalation studies |

| Genotoxicity | Non-mutagenic; no clastogenic effects noted |

| Biodegradability | Readily biodegradable by specific microbes |

Properties

IUPAC Name |

oxolan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)9-6-3-2-4-8-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMUJUQQBAFVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936398 | |

| Record name | Oxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-67-9 | |

| Record name | 2-Furanol, tetrahydro-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-furyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-furyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.